5,5'-[(4-methylphenyl)methanediyl]bis(4-phenyl-1,3-thiazol-2(3H)-one)
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Overview
Description
5-[(4-METHYLPHENYL)(2-OXO-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-5-YL)METHYL]-4-PHENYL-1,3-THIAZOL-2(3H)-ONE is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its intricate structure, which includes multiple aromatic rings and a thiazole core. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 5-[(4-METHYLPHENYL)(2-OXO-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-5-YL)METHYL]-4-PHENYL-1,3-THIAZOL-2(3H)-ONE typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the thiazole ring through cyclization reactions, followed by the introduction of various substituents to achieve the final structure. Common reagents used in these reactions include thioamides, aldehydes, and ketones. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings and the thiazole core. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its biological activities, such as antimicrobial and anticancer properties, are of significant interest.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antiviral, and anticancer agent.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and to design more effective derivatives .
Comparison with Similar Compounds
Similar compounds to 5-[(4-METHYLPHENYL)(2-OXO-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-5-YL)METHYL]-4-PHENYL-1,3-THIAZOL-2(3H)-ONE include other thiazole derivatives such as:
Sulfathiazole: Known for its antimicrobial properties.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal agent.
Properties
Molecular Formula |
C26H20N2O2S2 |
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Molecular Weight |
456.6 g/mol |
IUPAC Name |
5-[(4-methylphenyl)-(2-oxo-4-phenyl-3H-1,3-thiazol-5-yl)methyl]-4-phenyl-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C26H20N2O2S2/c1-16-12-14-17(15-13-16)20(23-21(27-25(29)31-23)18-8-4-2-5-9-18)24-22(28-26(30)32-24)19-10-6-3-7-11-19/h2-15,20H,1H3,(H,27,29)(H,28,30) |
InChI Key |
MKNDHVMRFJCIIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(NC(=O)S2)C3=CC=CC=C3)C4=C(NC(=O)S4)C5=CC=CC=C5 |
Origin of Product |
United States |
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